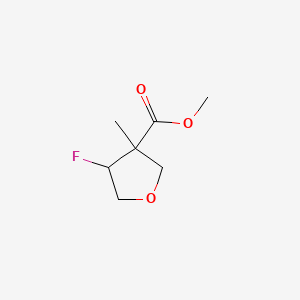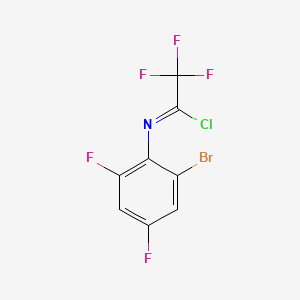
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and reactivity. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4,6-difluoroaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
化学反应分析
Types of Reactions
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The presence of bromine and fluorine atoms allows the compound to undergo selective oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can also be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of multiple halogen atoms allows for unique reactivity patterns, including halogen bonding and electrophilic activation. These interactions can modulate the activity of enzymes or other biological targets, making the compound a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
- N-(2-Bromo-4,6-difluorophenyl)-2-phenoxyacetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-Bromo-4,6-difluorophenyl)-2-{[3-(4-bromophenyl)-4-imino-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(2-Bromo-4,6-difluorophenyl)-2,2,2-trifluoroacetimidoyl Chloride stands out due to its trifluoroacetimidoyl group, which imparts unique electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity.
属性
分子式 |
C8H2BrClF5N |
|---|---|
分子量 |
322.46 g/mol |
IUPAC 名称 |
N-(2-bromo-4,6-difluorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H2BrClF5N/c9-4-1-3(11)2-5(12)6(4)16-7(10)8(13,14)15/h1-2H |
InChI 键 |
IGLXJUCBQYNSMI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)N=C(C(F)(F)F)Cl)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


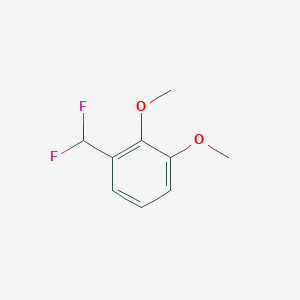
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
![[3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)phenyl]methanol](/img/structure/B13693660.png)
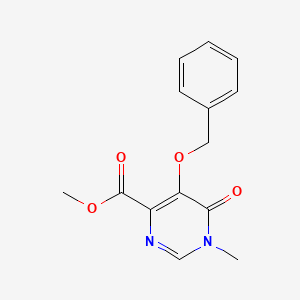

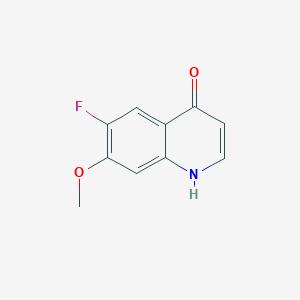
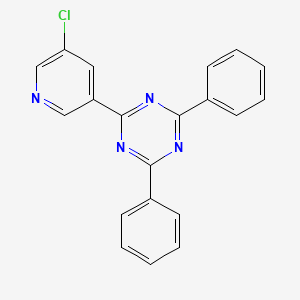


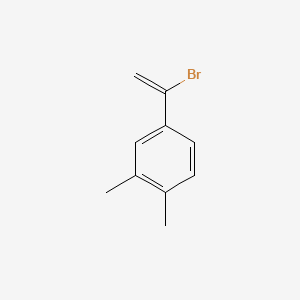
amino]butanoate](/img/structure/B13693704.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)
![Methyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13693718.png)
